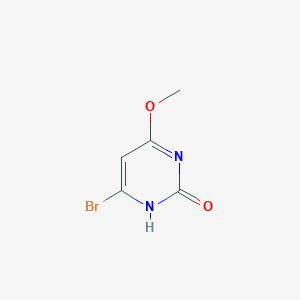![molecular formula C10H14N4O B11898249 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Pyrrolopyrimidines are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
The synthesis of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and 2-methoxyethylamine.
Cyclization: The key step involves the cyclization of 2-aminopyrimidine with 2-methoxyethylamine under specific reaction conditions to form the pyrrolopyrimidine core.
Functionalization: Subsequent functionalization steps introduce the methyl group at the 6-position and the amine group at the 4-position of the pyrrolopyrimidine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using solvent-free microwave irradiation or thermal conditions in diphenyl ether .
Chemical Reactions Analysis
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, targeting enzymes involved in cancer progression and other diseases.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents for various diseases, including cancer and inflammatory disorders
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits kinase inhibition but may have different selectivity and potency profiles.
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine: This derivative shows antimicrobial activity and is used in studies targeting bacterial and fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4O/c1-14-5-7-8(6-14)12-9(3-4-15-2)13-10(7)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
KUNAIAOXDAUISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1)N=C(N=C2N)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)


![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)


![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)

![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)



